2-[(but-3-yn-1-yl)amino]ethan-1-ol
Description
2-[(but-3-yn-1-yl)amino]ethan-1-ol is an ethanolamine derivative featuring a terminal alkyne (but-3-yn-1-yl) group attached to the amino moiety. The terminal alkyne group enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), while the amino and hydroxyl groups facilitate coordination with metal ions or interaction with biological targets .
Properties
CAS No. |
1341627-28-8 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-3-yn-1-yl)amino]ethan-1-ol typically involves the reaction of but-3-yn-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Ethylene oxide→this compound
The reaction is usually performed in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(but-3-yn-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of 2-[(but-3-yn-1-yl)amino]ethanal or 2-[(but-3-yn-1-yl)amino]ethanoic acid.
Reduction: Formation of 2-[(but-3-en-1-yl)amino]ethan-1-ol or 2-[(butyl)amino]ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(but-3-yn-1-yl)amino]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(but-3-yn-1-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, allowing for the covalent modification of biological molecules. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
2-[(2-Methylbut-3-yn-2-yl)amino]ethan-1-ol (CAS: 4067-36-1)
- Structure : The alkyne group is branched with a methyl substituent at the second carbon (2-methylbut-3-yn-2-yl).
- Key Differences: Increased steric hindrance due to branching, reducing reactivity in alkyne-specific reactions compared to the terminal alkyne in 2-[(but-3-yn-1-yl)amino]ethan-1-ol. Molecular weight is lower (127.18 vs. ~141.2 for the target compound) .
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (CAS: 134-1358-66-4)
(S)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol ()
- Structure: Contains a chiral center (S-configuration), an ethyl group, and a 4-aminopentyl chain.
2-(2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl)ethan-1-ol ()
- Structure : Incorporates a dioxolane ring fused to the alkyne.
Physicochemical Properties
| Compound | Molecular Weight | Key Properties |
|---|---|---|
| This compound | ~141.2 | High polarity (hydroxyl/amine groups); terminal alkyne enables click chemistry. |
| 2-[(2-Methylbut-3-yn-2-yl)amino]ethan-1-ol | 127.18 | Lower polarity due to branching; reduced alkyne reactivity. |
| 2-{[(4-Ethylphenyl)methyl]amino}ethan-1-ol | ~179.2 | Aromatic group increases lipophilicity; potential for π-π stacking in drug design. |
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